molecular formula C80H84N4O16Rh2 B2715694 Tetrakis[(R)-(-)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II)Rh2(R-PTAD)4 CAS No. 909393-65-3

Tetrakis[(R)-(-)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II)Rh2(R-PTAD)4

Cat. No.: B2715694
CAS No.: 909393-65-3
M. Wt: 1563.375
InChI Key: PLPQGTNWMBISEW-QFPQWYITSA-N
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Description

Tetrakis[®-(-)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II)Rh2(R-PTAD)4 is a chiral dirhodium(II) complex. This compound is known for its application in asymmetric synthesis, particularly in carbene and nitrene transfer reactions. The unique structure of this compound, featuring adamantyl and phthalimido groups, provides high regio- and stereocontrol in various organic transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrakis[®-(-)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II)Rh2(R-PTAD)4 typically involves the reaction of rhodium(II) acetate with ®-(-)-1-adamantyl-(N-phthalimido)acetic acid. The reaction is carried out under inert atmosphere conditions, often using solvents such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired dirhodium complex is complete .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Tetrakis[®-(-)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II)Rh2(R-PTAD)4 is primarily involved in:

Common Reagents and Conditions

    Carbene Transfer: Typically involves diazo compounds as carbene precursors. The reactions are often carried out in the presence of solvents like dichloromethane at room temperature.

    Nitrene Transfer: Involves the use of azides or iminoiodinanes as nitrene precursors.

Major Products

Scientific Research Applications

Tetrakis[®-(-)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II)Rh2(R-PTAD)4 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Tetrakis[®-(-)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II)Rh2(R-PTAD)4 involves the formation of reactive intermediates, such as carbenes and nitrenes, which then undergo insertion or addition reactions with substrates. The dirhodium core facilitates the generation of these intermediates, while the chiral ligands provide the necessary stereocontrol. This results in high enantioselectivity and regioselectivity in the products .

Comparison with Similar Compounds

Similar Compounds

  • Tetrakis[(S)-(+)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II)Rh2(S-PTAD)4
  • Tetrakis[®-(-)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II)Rh2(R-TCPTAD)4
  • Tetrakis[(S)-(+)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II)Rh2(S-TCPTAD)4

Uniqueness

Tetrakis[®-(-)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II)Rh2(R-PTAD)4 stands out due to its high efficiency and selectivity in asymmetric synthesis. The adamantyl and phthalimido groups provide a unique steric environment that enhances the chiral induction and stability of the reactive intermediates. This makes it a valuable catalyst in the synthesis of complex chiral molecules .

Properties

IUPAC Name

(2R)-2-(1-adamantyl)-2-(1,3-dioxoisoindol-2-yl)acetic acid;rhodium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C20H21NO4.2Rh/c4*22-17-14-3-1-2-4-15(14)18(23)21(17)16(19(24)25)20-8-11-5-12(9-20)7-13(6-11)10-20;;/h4*1-4,11-13,16H,5-10H2,(H,24,25);;/t4*11?,12?,13?,16-,20?;;/m0000../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLPQGTNWMBISEW-QFPQWYITSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(C(=O)O)N4C(=O)C5=CC=CC=C5C4=O.C1C2CC3CC1CC(C2)(C3)C(C(=O)O)N4C(=O)C5=CC=CC=C5C4=O.C1C2CC3CC1CC(C2)(C3)C(C(=O)O)N4C(=O)C5=CC=CC=C5C4=O.C1C2CC3CC1CC(C2)(C3)C(C(=O)O)N4C(=O)C5=CC=CC=C5C4=O.[Rh].[Rh]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)[C@H](C(=O)O)N4C(=O)C5=CC=CC=C5C4=O.C1C2CC3CC1CC(C2)(C3)[C@H](C(=O)O)N4C(=O)C5=CC=CC=C5C4=O.C1C2CC3CC1CC(C2)(C3)[C@H](C(=O)O)N4C(=O)C5=CC=CC=C5C4=O.C1C2CC3CC1CC(C2)(C3)[C@H](C(=O)O)N4C(=O)C5=CC=CC=C5C4=O.[Rh].[Rh]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C80H84N4O16Rh2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1563.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

909393-65-3
Record name Rhodium(2+) adamantan-1-yl(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate (1:2)
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